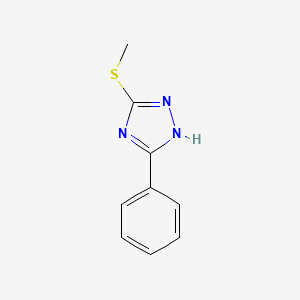
Biotin-X NTA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-X nitrilotriacetic acid, commonly known as Biotin-X NTA, is a bifunctional reagent widely used in biochemical research. It is primarily utilized for the detection of histidine-tagged proteins immobilized on nitrocellulose membranes. The compound is a derivative of biotin, a vitamin that binds with high affinity to avidin and streptavidin proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biotin-X NTA is synthesized by conjugating biotin with nitrilotriacetic acid. The nitrilotriacetic acid moiety is used to chelate a nickel ion at four of its six coordination sites, leaving the remaining two sites available for binding to a histidine tag . The synthesis involves the following steps:
- Activation of biotin with a suitable activating agent.
- Conjugation of the activated biotin with nitrilotriacetic acid.
- Purification of the final product to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of biotin.
- Conjugation with nitrilotriacetic acid under controlled conditions.
- Purification using techniques such as chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-X NTA primarily undergoes chelation reactions due to the presence of the nitrilotriacetic acid moiety. It can chelate metal ions, particularly nickel ions, which are essential for its function in detecting histidine-tagged proteins .
Common Reagents and Conditions
Nickel ions (Ni²⁺): Chelated by the nitrilotriacetic acid moiety.
Histidine-tagged proteins: Bind to the chelated nickel ions.
Streptavidin or avidin conjugates: Used for detection due to their high affinity for biotin.
Major Products Formed
The major product formed is the this compound-nickel-histidine tag complex, which can be detected using streptavidin or avidin conjugates .
Applications De Recherche Scientifique
Biotin-X NTA has a wide range of applications in scientific research:
Chemistry: Used in the detection and purification of histidine-tagged proteins.
Biology: Facilitates the study of protein-protein interactions and protein localization.
Medicine: Employed in diagnostic assays to detect specific proteins.
Industry: Utilized in the production of recombinant proteins and in various biotechnological applications
Mécanisme D'action
Biotin-X NTA exerts its effects through the chelation of nickel ions by the nitrilotriacetic acid moiety. The chelated nickel ions then bind to histidine residues on proteins, forming a stable complex. This complex can be detected using streptavidin or avidin conjugates, which bind to the biotin moiety with high affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-NTA: Similar to Biotin-X NTA but lacks the extended spacer arm.
Biotin-PEG-NTA: Contains a polyethylene glycol spacer, providing greater flexibility and reducing steric hindrance.
Biotin-DADPA: Uses a different chelating moiety, diaminodipropionic acid, for metal ion binding.
Uniqueness
This compound is unique due to its extended spacer arm, which reduces steric hindrance and improves the binding efficiency of the biotin-avidin interaction. This makes it particularly useful for detecting histidine-tagged proteins with high sensitivity .
Propriétés
Formule moléculaire |
C26H40K3N5O9S |
|---|---|
Poids moléculaire |
716.0 g/mol |
Nom IUPAC |
tripotassium;(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[bis(carboxylatomethyl)amino]hexanoate |
InChI |
InChI=1S/C26H43N5O9S.3K/c32-20(28-13-7-5-8-18(25(38)39)31(14-22(34)35)15-23(36)37)10-2-1-6-12-27-21(33)11-4-3-9-19-24-17(16-41-19)29-26(40)30-24;;;/h17-19,24H,1-16H2,(H,27,33)(H,28,32)(H,34,35)(H,36,37)(H,38,39)(H2,29,30,40);;;/q;3*+1/p-3/t17-,18-,19-,24-;;;/m0.../s1 |
Clé InChI |
MKLSOXPHWHEJPK-RCFQCEFGSA-K |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+] |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


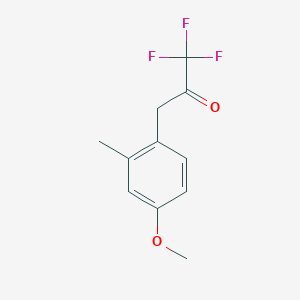
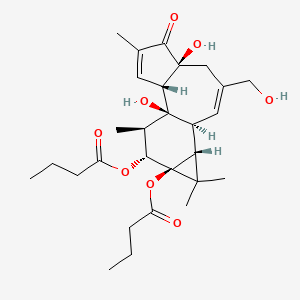
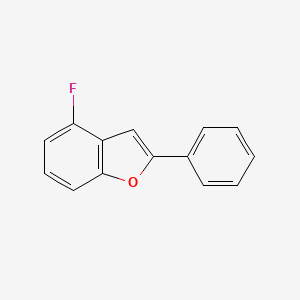

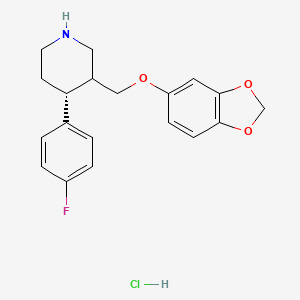
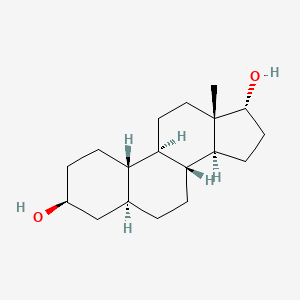
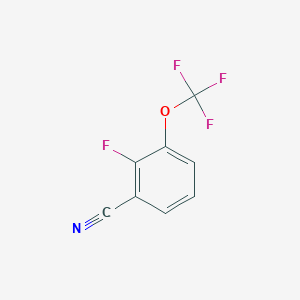
![Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine](/img/structure/B13410837.png)
![Bis[(2,2,2-trifluoroacetyl)oxy]lead](/img/structure/B13410841.png)
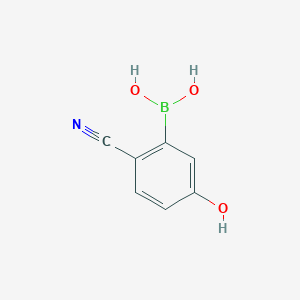

![(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13410867.png)
![4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410871.png)
